2,2',4-Trihydroxybenzophenone

説明

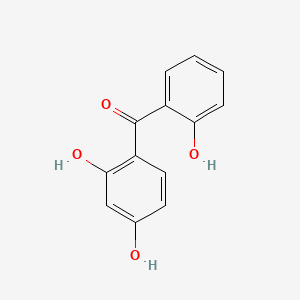

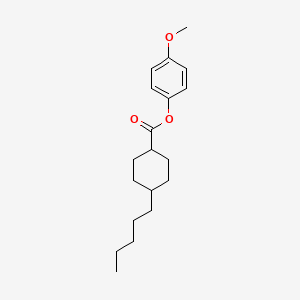

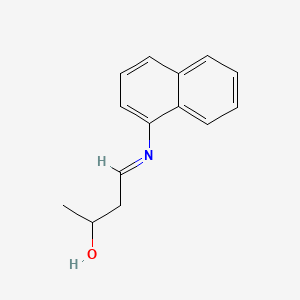

2,2’,4-Trihydroxybenzophenone is a chemical compound with the molecular formula C13H10O4 . It is a type of hydroxylated benzophenone . The compound is also known by several synonyms, including 2,4-dihydroxyphenyl 4-hydroxyphenyl methanone, benzophenone, 2,4,4’-trihydroxy, and others .

Synthesis Analysis

The synthesis of 2,2’,4-Trihydroxybenzophenone involves a series of chemical reactions . A detailed synthetic method involves the use of toluene, pyrogallol, and benzoic acid, along with a macroporous strong-acid styrene cation exchange resin . The reaction is carried out at 130°C for 20 hours, followed by cooling, filtration, and vacuum drying .Molecular Structure Analysis

The molecular structure of 2,2’,4-Trihydroxybenzophenone consists of two phenyl rings connected by a carbonyl group, with hydroxyl groups attached to the 2, 2’, and 4 positions . The average molecular mass is 230.216 Da .Physical And Chemical Properties Analysis

2,2’,4-Trihydroxybenzophenone appears as a yellow-orange powder . It has a melting point range of 197-198°C . The compound is non-hemolytic .科学的研究の応用

UV Absorbent Synthesis

- 2,2',4-Trihydroxybenzophenone has been synthesized as a UV absorbent. Prepared by the Friedel-Crafts reaction, it demonstrated a high yield under optimized conditions and was characterized by IR and UV spectrum, confirming its utility as a UV absorbent (Han Xiao-lan, 2007).

Antimicrobial Activity in Poultry Farming

- This compound showed antimicrobial activity against pathogenic bacteria in poultry, with potential applications for therapeutic, prophylactic, and growth-promoter uses in the poultry industry. Its non-hemolytic nature and action on bacterial cell walls were noted, along with a synergistic effect with bacitracin for treating necrotic enteritis in poultry (Martha Isabel Realpe Aranda et al., 2019).

Anti-Inflammatory and Antioxidant Activities

- The anti-inflammatory potential of 2,2',4-Trihydroxybenzophenone was evaluated, showing effects similar to indomethacin. Its radical-scavenging properties were found to be comparable to typical phenolics and its structure-activity relationship was discussed (A. Doriguetto et al., 2007).

Environmental Impact and Degradation Studies

- Studies have focused on the degradation of 2,4,4'-Trihydroxybenzophenone, an additive in films and personal care products, by persulfate activated with nitrogen-doped carbonaceous materials. This research is crucial for understanding the environmental impact and degradation pathways of this compound (Xiaoxue Pan et al., 2018).

Applications in Leishmanicidal Activity

- Novel ruthenium(III) complexes with hydroxybenzophenones, including 2,4,4'-trihydroxybenzophenone, were developed and characterized. These compounds showed potential for leishmanicidal activity, highlighting their biomedical applications (J. Dias et al., 2021).

Solubility Studies in Ethanol and Water Mixtures

- The solubilities of various polyhydroxybenzophenones, including 2,2',4-Trihydroxybenzophenone, were determined in ethanol-water mixtures over a range of temperatures. This data is crucial for understanding its physical properties and potential applications (L. Lu & Xiuyang Lu, 2008).

Transformation Characteristics in Chlorination Disinfection

- A study on the transformation characteristics of 2,4-Dihydroxybenzophenone during chlorination disinfection highlighted the formation of various by-products, indicating potential ecological and health risks associated with its transformation in water treatment processes (Xuefeng Sun et al., 2019).

Safety And Hazards

特性

IUPAC Name |

(2,4-dihydroxyphenyl)-(2-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-8-5-6-10(12(16)7-8)13(17)9-3-1-2-4-11(9)15/h1-7,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYXGBNUYGAFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342106 | |

| Record name | 2,2',4-Trihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',4-Trihydroxybenzophenone | |

CAS RN |

13087-18-8 | |

| Record name | 2,2',4-Trihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[Bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1594299.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato-, hydrochloride](/img/structure/B1594304.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1594306.png)